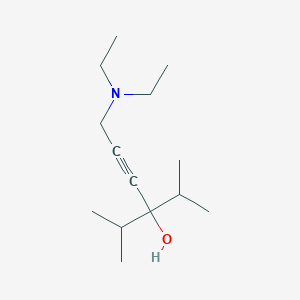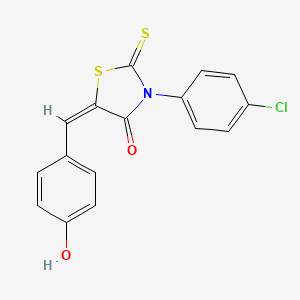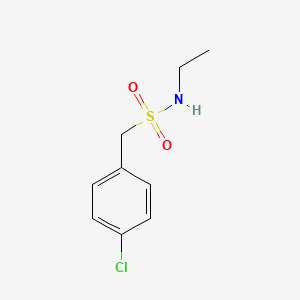![molecular formula C24H20N2OS B3750851 3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone CAS No. 477735-16-3](/img/structure/B3750851.png)
3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone class of molecules, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases, the modulation of cellular signaling pathways, and the regulation of gene expression. The compound has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis. It has also been reported to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been reported to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation and migration of cancer cells by regulating the activity of protein kinases. Inflammation is another area where the compound has been studied. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB. Additionally, the compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease. It has been reported to protect neurons from oxidative stress and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its diverse biological activity. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying these areas of research. Additionally, the compound is relatively easy to synthesize and has been optimized to achieve high yields and purity. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One area of research is the development of more potent and selective analogs of the compound for specific therapeutic applications. Additionally, the compound could be studied in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the study of the compound's mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Finally, the compound could be studied in preclinical and clinical trials to evaluate its safety and efficacy for use in humans.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been the subject of extensive research for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential neuroprotective effects in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-18-13-15-20(16-14-18)26-23(27)21-11-5-6-12-22(21)25-24(26)28-17-7-10-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTXBAQHQFUCFL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one | |
CAS RN |
477735-16-3 | |
| Record name | 2-(CINNAMYLTHIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3750811.png)
![N,N''-1,2-ethanediylbis[N'-phenyl(thiourea)]](/img/structure/B3750818.png)
![ethyl 1-[5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B3750827.png)
![N-(4-acetylphenyl)-2-{[3-(4-ethoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3750833.png)
![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3750838.png)
![methyl 2-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3750841.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B3750849.png)
![1-(4-ethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3750864.png)
![2-[(3-fluorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B3750879.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3750899.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B3750906.png)